[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate
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Overview
Description
. This compound is widely used in scientific research to study the role of AT2 receptors in various physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-123319 involves multiple steps, starting from commercially available starting materialsThe final product is obtained as a di(trifluoroacetate) salt hydrate .
Industrial Production Methods
Industrial production of PD-123319 follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PD-123319 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with modified functional groups, while reduction can lead to the formation of reduced derivatives .
Scientific Research Applications
PD-123319 is extensively used in scientific research due to its selective antagonism of the AT2 receptor. Some of its applications include:
Chemistry: Used to study the binding characteristics and signaling pathways of AT2 receptors.
Biology: Employed in research on cellular and molecular mechanisms involving AT2 receptors.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, renal function, and other conditions involving the renin-angiotensin system.
Industry: Utilized in the development of new drugs targeting the AT2 receptor.
Mechanism of Action
PD-123319 exerts its effects by selectively binding to and antagonizing the AT2 receptor. This receptor is involved in various physiological processes, including vasodilation, inhibition of cell proliferation, and promotion of apoptosis. By blocking the AT2 receptor, PD-123319 can modulate these processes, making it a valuable tool for studying the role of AT2 receptors in health and disease .
Comparison with Similar Compounds
PD-123319 is unique in its high selectivity and potency for the AT2 receptor compared to other angiotensin II receptor antagonists. Similar compounds include:
Losartan: An angiotensin II receptor type-1 (AT1 receptor) antagonist with different selectivity and therapeutic applications.
EXP 3174: Another AT1 receptor antagonist with distinct binding characteristics and effects on renal function.
PD-123319 stands out due to its specific targeting of the AT2 receptor, making it a valuable tool for research focused on this receptor subtype .
Properties
CAS No. |
108855-10-3 |
---|---|
Molecular Formula |
C44H82O12 |
Molecular Weight |
803.1 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate |
InChI |
InChI=1S/C44H82O12/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(45)32(28-26-24-22-20-18-16-14-12-10-8-6-4-2)42(51)53-30-34-36(46)37(47)39(49)43(54-34)56-44-40(50)38(48)41-35(55-44)31-52-41/h32-41,43-50H,3-31H2,1-2H3/t32?,33?,34-,35-,36+,37+,38-,39-,40-,41+,43-,44-/m1/s1 |
InChI Key |
WCDYMMVGBZNUGB-ORPFKJIMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)CO3)O)O)O)O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C3C(O2)CO3)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C3C(O2)CO3)O)O)O)O)O)O |
Synonyms |
4,6-anhydrogalactopyranosyl-6-O-corynomycoloylgalactopyranoside AGCG |
Origin of Product |
United States |
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